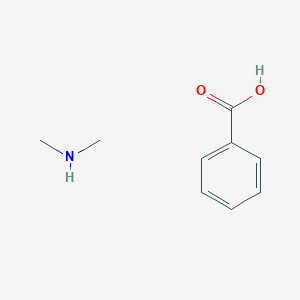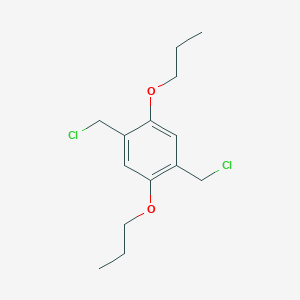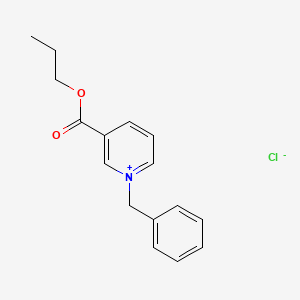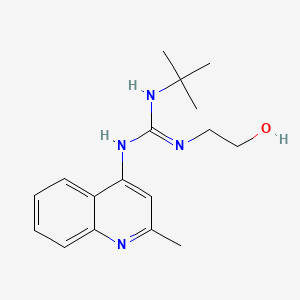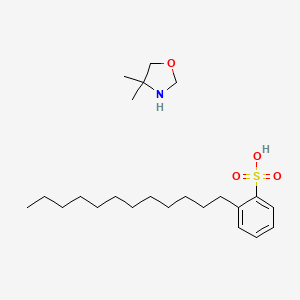
Dodecylbenzenesulfonic acid, 4,4-dimethyloxazolidine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (11): is a chemical compound with the molecular formula C23H41NO4S and a molecular weight of 427.65 g/mol . This compound is known for its use as a process regulator in the manufacture of chemicals, paints, and coatings . It is a combination of benzenesulfonic acid, dodecyl-, and 4,4-dimethyloxazolidine in a 1:1 ratio .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, involves the sulfonation of benzene using concentrated sulfuric acid . This reaction is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The resulting benzenesulfonic acid is then reacted with dodecylbenzene to form dodecylbenzenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves the neutralization of dodecylbenzenesulfonic acid with 4,4-dimethyloxazolidine . This process is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenes .
Applications De Recherche Scientifique
Chemistry: In chemistry, benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine is used as a surfactant and a process regulator . It is also utilized in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used as a preservative due to its formaldehyde-releasing properties . It helps in maintaining the stability and longevity of biological samples .
Medicine: In the medical field, the compound’s preservative properties are leveraged in the formulation of various pharmaceutical products .
Industry: Industrially, it is used in the manufacture of paints, coatings, and other chemical products . Its surfactant properties make it valuable in various industrial processes .
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves its surfactant properties and its ability to release formaldehyde . The compound interacts with molecular targets by disrupting cell membranes and proteins, leading to its preservative effects . The pathways involved include the release of formaldehyde, which acts as a biocide .
Comparaison Avec Des Composés Similaires
Linear alkyl benzene sulfonates (LAS): These are surfactants similar to benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine.
Dodecylbenzenesulfonic acid: This is a precursor to the compound and shares similar chemical properties.
Dimethyl oxazolidine: This is the counter ion in the compound and is known for its formaldehyde-releasing properties.
Uniqueness: The uniqueness of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine lies in its combination of surfactant and preservative properties . This dual functionality makes it valuable in various applications, from industrial processes to biological research .
Propriétés
Numéro CAS |
68084-53-7 |
|---|---|
Formule moléculaire |
C18H30O3S.C5H11NO C23H41NO4S |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-oxazolidine;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C5H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-7-4-6-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
Clé InChI |
RZJHMXNKJSOXRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC1(COCN1)C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)


![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
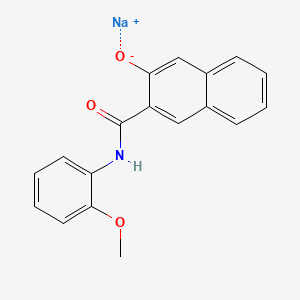

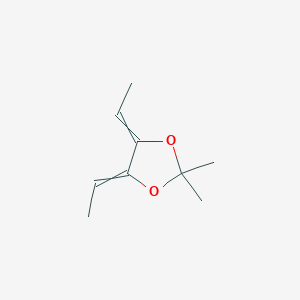
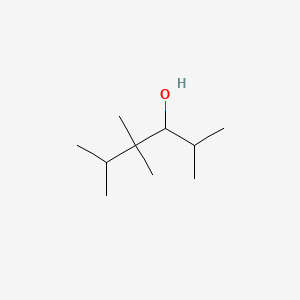
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
